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molecular formula C7H7ClN4 B3167634 7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-50-2

7-Chloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No. B3167634
M. Wt: 182.61 g/mol
InChI Key: INORHSYHKNNLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029536B2

Procedure details

A mixture of 1-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (2.91 g) and POCl3 (30 mL) was stirred at 100° C. overnight. The mixture was concentrated under reduced pressure. The residue was neutralized with saturated NaHCO3 aqueous solution and extracted with AcOEt. The organic layer was dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (AcOEt/hexane) to give the title compound (2.14 g).
Quantity
2.91 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:10](O)=[N:9][CH:8]=[N:7][C:6]=2[CH:5]=[N:4]1)[CH3:2].O=P(Cl)(Cl)[Cl:15]>>[Cl:15][C:10]1[C:11]2[N:3]([CH2:1][CH3:2])[N:4]=[CH:5][C:6]=2[N:7]=[CH:8][N:9]=1

Inputs

Step One
Name
Quantity
2.91 g
Type
reactant
Smiles
C(C)N1N=CC=2N=CN=C(C21)O
Name
Quantity
30 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (AcOEt/hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=NN2CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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